molecular formula C14H21NO3 B5346060 N-[2-(2-methoxyphenoxy)-1-methylethyl]-2-methylpropanamide

N-[2-(2-methoxyphenoxy)-1-methylethyl]-2-methylpropanamide

Cat. No. B5346060
M. Wt: 251.32 g/mol
InChI Key: RNNVQNVWDGQTGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(2-methoxyphenoxy)-1-methylethyl]-2-methylpropanamide is a chemical compound that belongs to the class of amides. It is commonly known as GW501516 or Cardarine. This compound has gained a lot of interest in the scientific community due to its potential use in various research applications. In

Mechanism of Action

N-[2-(2-methoxyphenoxy)-1-methylethyl]-2-methylpropanamide works by activating the PPAR-delta pathway. This pathway is involved in the regulation of energy metabolism and fatty acid oxidation in skeletal muscle. When activated, it increases the expression of genes involved in these processes, leading to enhanced endurance and improved physical performance.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It enhances endurance and improves physical performance by increasing the expression of genes involved in energy metabolism and fatty acid oxidation. It also has anti-inflammatory effects and has been found to reduce oxidative stress in skeletal muscle.

Advantages and Limitations for Lab Experiments

The advantages of using N-[2-(2-methoxyphenoxy)-1-methylethyl]-2-methylpropanamide in lab experiments are its ability to enhance endurance and improve physical performance, its anti-inflammatory effects, and its ability to reduce oxidative stress in skeletal muscle. However, its limitations include its complex synthesis method, potential toxicity, and lack of long-term safety data.

Future Directions

There are several future directions for research on N-[2-(2-methoxyphenoxy)-1-methylethyl]-2-methylpropanamide. These include further studies on its potential use in sports medicine, its effects on other tissues and organs, its safety profile, and the development of more efficient synthesis methods. Additionally, research on the use of this compound in the treatment of metabolic disorders such as obesity and diabetes is also an area of interest.
Conclusion
This compound is a promising compound with potential use in various research applications. Its ability to enhance endurance and improve physical performance, its anti-inflammatory effects, and its ability to reduce oxidative stress in skeletal muscle make it an attractive target for further research. However, its complex synthesis method, potential toxicity, and lack of long-term safety data are limitations that need to be addressed. Further research is needed to fully understand the potential benefits and risks of using this compound in various research applications.

Synthesis Methods

The synthesis of N-[2-(2-methoxyphenoxy)-1-methylethyl]-2-methylpropanamide involves the reaction of 2-methylpropan-2-amine with 2-methoxyphenol in the presence of an alkylating agent. The resulting product is then reacted with chloroacetyl chloride to obtain the final product. The synthesis of this compound is a complex process that requires careful handling of chemicals and appropriate equipment.

Scientific Research Applications

N-[2-(2-methoxyphenoxy)-1-methylethyl]-2-methylpropanamide has been extensively studied for its potential use in various research applications. One of its most promising applications is in the field of sports medicine. It has been found to enhance endurance and improve physical performance by activating the PPAR-delta pathway. This pathway is responsible for regulating energy metabolism and fatty acid oxidation in skeletal muscle.

properties

IUPAC Name

N-[1-(2-methoxyphenoxy)propan-2-yl]-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-10(2)14(16)15-11(3)9-18-13-8-6-5-7-12(13)17-4/h5-8,10-11H,9H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNNVQNVWDGQTGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC(C)COC1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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